N-(3-amino-4-chlorophenyl)butane-1-sulfonamide hydrochloride
Description
Molecular Architecture and Functional Group Analysis
The molecular structure of N-(3-amino-4-chlorophenyl)butane-1-sulfonamide hydrochloride demonstrates a sophisticated arrangement of functional groups that collectively determine its physicochemical properties. The compound possesses the molecular formula C₁₀H₁₆Cl₂N₂O₂S, incorporating both the organic base and the hydrochloride counterion. The structural backbone consists of a benzene ring bearing both amino and chloro substituents, connected through a sulfonamide linkage to a four-carbon aliphatic chain.
The aromatic portion of the molecule features a 1,2-disubstituted benzene ring with an amino group at the 3-position and a chlorine atom at the 4-position relative to the sulfonamide attachment point. This substitution pattern creates a unique electronic environment where the electron-donating amino group and electron-withdrawing chlorine atom exert opposing inductive and resonance effects on the aromatic system. The sulfonamide functional group serves as the crucial linking element, characterized by the sulfur center bonded to two oxygen atoms in a tetrahedral arrangement, with one nitrogen forming the bridge to the aromatic ring and the other connected to the butyl chain.
The butane-1-sulfonamide moiety contributes significant flexibility to the overall molecular architecture. The four-carbon chain adopts various conformational states in the solid state, influenced by both intramolecular interactions and intermolecular packing forces. The terminal sulfonamide group exhibits characteristic bond lengths and angles consistent with sp³ hybridization at the sulfur center. According to structural data, the sulfur-oxygen bond lengths typically range from 1.459 to 1.467 Angstroms, while the sulfur-nitrogen bond measures approximately 1.678 to 1.696 Angstroms.
The protonation state in the hydrochloride salt significantly affects the molecular geometry and electronic distribution. The additional proton typically associates with the amino group on the benzene ring, creating a positively charged ammonium center that influences both intramolecular bond lengths and intermolecular interaction patterns. This protonation enhances the compound's ability to participate in hydrogen bonding networks and affects the overall molecular dipole moment.
Properties
IUPAC Name |
N-(3-amino-4-chlorophenyl)butane-1-sulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2O2S.ClH/c1-2-3-6-16(14,15)13-8-4-5-9(11)10(12)7-8;/h4-5,7,13H,2-3,6,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSOXMRNYQXYJFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NC1=CC(=C(C=C1)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method 1: Direct Sulfonylation and Amination Approach
Step 1: Synthesis of 4-chlorophenylsulfonyl chloride
- Reagents: Chlorosulfonic acid reacts with 4-chloroaniline derivatives to form the sulfonyl chloride.
- Conditions: Reflux at 0–5°C, followed by purification via distillation or recrystallization.
- Yield: Typically high (above 85%).
Step 2: Nucleophilic substitution to form sulfonamide
- Reagents: The sulfonyl chloride reacts with butane-1-amine derivatives.
- Conditions: Conducted in an inert solvent such as dichloromethane or pyridine, at 0–25°C.
- Reaction: The amino group of butane-1-amine attacks the sulfonyl chloride, forming the sulfonamide linkage.
- Yield: Usually 70–90%, depending on reaction conditions.
Step 3: Aromatic amination
- Reagents: Nucleophilic aromatic substitution with 3-amino-4-chlorophenyl derivatives.
- Conditions: Elevated temperatures (~80°C) in polar aprotic solvents.
- Outcome: Formation of the target compound, which is then converted into its hydrochloride salt by treatment with hydrochloric acid.
Method 2: Multi-Step Synthesis via Intermediates
Based on patent literature and recent research:
- Intermediate Formation: Synthesis begins with 3-nitro-4-chlorophenyl derivatives, which are reduced to the amino form.
- Sulfonamide Formation: The amino group reacts with butane-1-sulfonyl chloride to form the sulfonamide core.
- Salt Formation: The free base is then reacted with hydrochloric acid to produce the hydrochloride salt.
This approach allows for stereocontrol and purification at each stage.
Research Findings and Optimization Strategies
Recent research emphasizes the importance of:
- Using high-purity starting materials to minimize impurities.
- Controlling reaction temperature and pH to optimize yield and stereoselectivity.
- Employing catalytic or microwave-assisted methods to reduce reaction times.
- Purification techniques such as column chromatography, recrystallization, and crystallization under pH and concentration control to obtain high-purity products.
For example, a study reported a 58% yield for a key intermediate using a fluoride-mediated fluorination method, which can be adapted for introducing specific functional groups in the molecule (see).
Chemical Reactions Analysis
Types of Reactions
N-(3-amino-4-chlorophenyl)butane-1-sulfonamide hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The amino and chloro groups on the benzene ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Coupling Reactions: The amino group can engage in coupling reactions with other aromatic compounds, forming new bonds and complex structures.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO({2})O(_{2})).
Reducing Agents: Sodium borohydride (NaBH({4})).
Solvents: Dichloromethane, ethanol, water.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or other reduced derivatives.
Scientific Research Applications
N-(3-amino-4-chlorophenyl)butane-1-sulfonamide hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-amino-4-chlorophenyl)butane-1-sulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalytic activity. This inhibition can modulate various biochemical pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Sulfonamide Hydrochlorides: H-Series Kinase Inhibitors
The H-series inhibitors (e.g., H-7, H-8, H-9, H-89) share structural similarities as sulfonamide hydrochlorides but differ in their core scaffolds and substituents :
Key Differences :
- The 3-amino-4-chlorophenyl group introduces a polar amine and electron-withdrawing chlorine, contrasting with the H-series’ alkylamino or brominated aromatic substituents.
Chlorophenyl-Containing Compounds: 3-Chloro-N-phenyl-phthalimide
3-Chloro-N-phenyl-phthalimide (Fig. 1, ) is a phthalimide derivative with a chlorophenyl group but lacks the sulfonamide moiety :
Key Differences :
- The target compound’s sulfonamide group and hydrochloride salt confer higher water solubility compared to the neutral, planar phthalimide structure.
- 3-Chloro-N-phenyl-phthalimide is utilized in polymer chemistry , whereas the target compound’s biological or industrial roles remain uncharacterized.
Research Findings and Limitations
- Physicochemical Properties : The target compound’s predicted CCS values (157.4–167.8 Ų) suggest moderate polarity, aligning with typical sulfonamides . However, direct comparisons with other compounds are hindered by the absence of CCS data for analogs.
- Synthesis and Stability : The hydrochloride salt form may improve stability and solubility compared to neutral sulfonamides, a feature shared with the H-series .
Biological Activity
N-(3-amino-4-chlorophenyl)butane-1-sulfonamide hydrochloride is a sulfonamide compound that has garnered attention for its significant biological activities, particularly in antimicrobial and anti-inflammatory contexts. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₁₁H₁₄ClN₃O₂S
- Molar Mass : Approximately 299.22 g/mol
The presence of the sulfonamide group indicates that this compound can mimic natural substrates and bind to enzymes, inhibiting their activity. Its amphiphilic nature, due to both hydrophilic (sulfonamide) and hydrophobic (butyl chain) regions, suggests potential applications in drug delivery systems and material design.
This compound's primary mechanism of action involves the inhibition of bacterial dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria. By targeting this enzyme, the compound exhibits antimicrobial properties that could be leveraged in developing new antibiotics.
Antimicrobial Activity
The compound has shown promising results against various bacterial strains. Preliminary studies indicate its effectiveness against:
- Gram-positive bacteria : Staphylococcus aureus
- Gram-negative bacteria : Escherichia coli and Pseudomonas aeruginosa
A study reported that this compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating moderate antibacterial effectiveness.
Anti-inflammatory Properties
In addition to its antimicrobial activity, this compound has been explored for its anti-inflammatory effects. Research suggests that it may inhibit inflammatory pathways by modulating cytokine production and reducing oxidative stress markers in vitro. This activity positions it as a potential therapeutic agent for inflammatory diseases.
Potential Anti-cancer Activity
Emerging evidence suggests that this compound may possess anti-cancer properties. Initial studies indicate that it could induce apoptosis in cancer cell lines, although further research is required to fully elucidate these effects. For instance, cytotoxicity assays have shown promising results against several cancer cell lines with IC₅₀ values ranging from 10 to 30 µM.
Data Table: Biological Activity Summary
| Activity Type | Target Organism/Cell Line | Observed Effect | Reference |
|---|---|---|---|
| Antimicrobial | E. coli | MIC = 32 µg/mL | |
| Anti-inflammatory | Cytokine production | Reduced levels | |
| Anti-cancer | MCF7 cell line | IC₅₀ = 20 µM |
Case Study 1: Antimicrobial Efficacy
A study conducted on the efficacy of this compound against Staphylococcus aureus demonstrated a significant reduction in bacterial growth when treated with the compound at concentrations above its MIC.
Case Study 2: Inhibition of Inflammatory Cytokines
In vitro experiments showed that treatment with this sulfonamide compound resulted in a decrease in TNF-alpha and IL-6 levels in macrophage cultures, suggesting a potential mechanism for its anti-inflammatory effects.
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
